molecular formula C18H20O4 B049057 Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate CAS No. 6305-53-9

Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate

Cat. No. B049057
CAS RN: 6305-53-9
M. Wt: 300.3 g/mol
InChI Key: PTOLWUSNCHMSMJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate, also known as MPP, is a chemical compound that has been widely researched for its potential therapeutic uses. This compound belongs to the class of compounds known as methoxylated stilbenes, which are known for their antioxidant and anti-inflammatory properties. In recent years, MPP has gained attention for its potential use in treating various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism Of Action

The mechanism of action of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is not fully understood. However, studies have suggested that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.

Biochemical And Physiological Effects

Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate can reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases, including cancer. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has also been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in lab experiments is that it is relatively easy to synthesize and purify. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is also stable under various conditions, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can elucidate its therapeutic potential.

Future Directions

There are several future directions for research on Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate. One of the areas that require further investigation is the mechanism of action of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate. Understanding the molecular pathways through which Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate exerts its therapeutic effects can help in the development of more effective treatments. Another area that requires further investigation is the potential use of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in combination with other drugs for cancer treatment. Studies have shown that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate can enhance the anticancer effects of other drugs, which makes it a potential candidate for combination therapy. Finally, further studies are needed to evaluate the safety and efficacy of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in human clinical trials.
Conclusion:
In conclusion, Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is a promising compound that has shown potential therapeutic uses in cancer treatment, neurodegenerative disorders, and cardiovascular diseases. The synthesis of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is relatively easy, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate involves the reaction of 4-methoxy-3-(phenylmethoxy)benzaldehyde with methyl 3-bromo-3-phenylpropanoate in the presence of a base. This reaction results in the formation of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate, which can be purified using various techniques, such as column chromatography.

Scientific Research Applications

Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has been extensively studied for its potential therapeutic uses. One of the most promising applications of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is in cancer treatment. Studies have shown that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has anticancer properties and can inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.

properties

CAS RN

6305-53-9

Product Name

Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C18H20O4/c1-20-16-10-8-14(9-11-18(19)21-2)12-17(16)22-13-15-6-4-3-5-7-15/h3-8,10,12H,9,11,13H2,1-2H3

InChI Key

PTOLWUSNCHMSMJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)OCC2=CC=CC=C2

Other CAS RN

6305-53-9

synonyms

NSC 41152

Origin of Product

United States

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